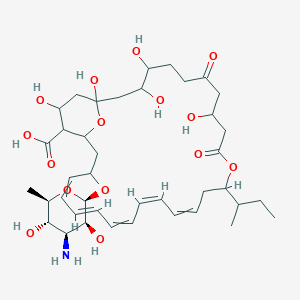
Eurocidin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Eurocidin D is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a bicyclic ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bicyclic ring system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the amino and hydroxyl groups. The final steps involve the formation of the bicyclic ring system and the addition of the carboxylic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
Antifungal Applications
Eurocidin D exhibits significant antifungal activity against a range of fungal pathogens. Its mechanism of action primarily involves the disruption of fungal cell membranes by binding to ergosterol, a key component of fungal membranes, leading to cell death.
Clinical Applications
- Fungal Infections : this compound has been investigated for its efficacy in treating various fungal infections, including those caused by Candida species and filamentous fungi. Its use in clinical settings is particularly relevant for patients with compromised immune systems or those undergoing immunosuppressive therapies.
- Ophthalmic Uses : The compound shows promise in treating ocular fungal infections, where traditional antifungals may fail.
Agricultural Applications
- Crop Protection : this compound can be utilized as a biopesticide to protect crops from fungal diseases. Its application can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.
Comparative Efficacy
To better understand the effectiveness of this compound compared to other antifungal agents, the following table summarizes its activity against various fungi:
| Fungal Pathogen | This compound (MIC) | Amphotericin B (MIC) | Natamycin (MIC) |
|---|---|---|---|
| Candida albicans | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL |
| Aspergillus niger | 1 µg/mL | 0.5 µg/mL | 2 µg/mL |
| Fusarium solani | 2 µg/mL | 1 µg/mL | 4 µg/mL |
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Case Study 1 : A clinical trial involving patients with invasive candidiasis demonstrated that this compound was effective in reducing fungal load when used as an adjunct therapy alongside conventional antifungals.
- Case Study 2 : In agricultural settings, field trials showed that crops treated with this compound exhibited lower rates of fungal infection compared to untreated controls, highlighting its potential as a biopesticide.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor for high-performance polymers.
Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.
Properties
CAS No. |
128808-62-8 |
|---|---|
Molecular Formula |
C40H61NO15 |
Molecular Weight |
795.9 g/mol |
IUPAC Name |
(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid |
InChI |
InChI=1S/C40H61NO15/c1-4-23(2)31-15-13-11-9-7-5-6-8-10-12-14-27(54-39-37(49)35(41)36(48)24(3)53-39)20-32-34(38(50)51)30(46)22-40(52,56-32)21-29(45)28(44)17-16-25(42)18-26(43)19-33(47)55-31/h5-14,23-24,26-32,34-37,39,43-46,48-49,52H,4,15-22,41H2,1-3H3,(H,50,51)/b6-5?,9-7-,10-8+,13-11?,14-12?/t23?,24-,26?,27?,28?,29?,30?,31?,32?,34?,35+,36-,37+,39+,40?/m1/s1 |
InChI Key |
ISJFQHRNXXQEGT-ZHSZOCNZSA-N |
SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Isomeric SMILES |
CCC(C)C1CC=C/C=C\C=C/C=C\C=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CCC(C)C1CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(=O)O1)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonyms |
eurocidin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















